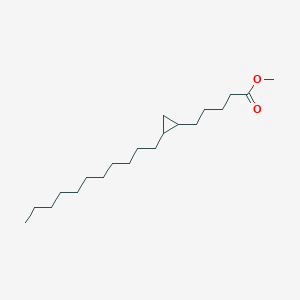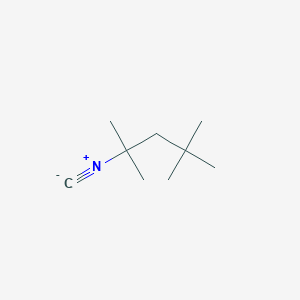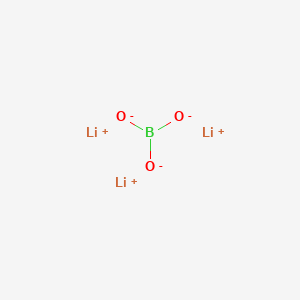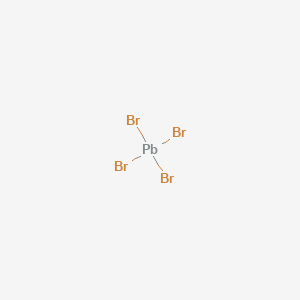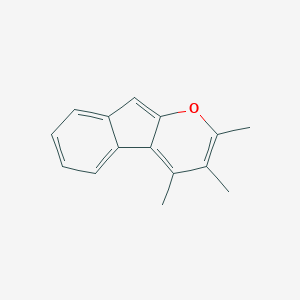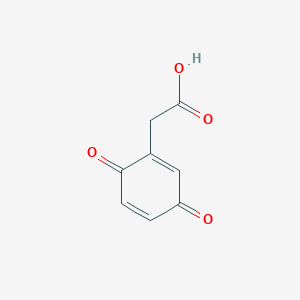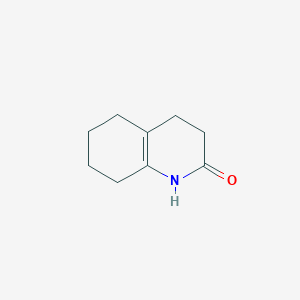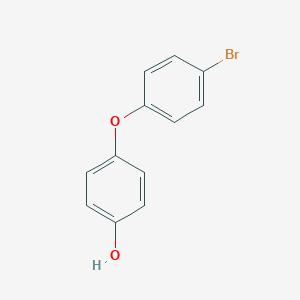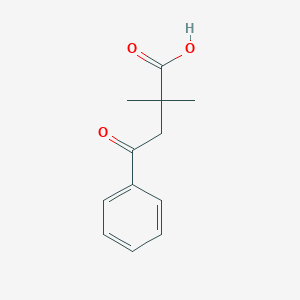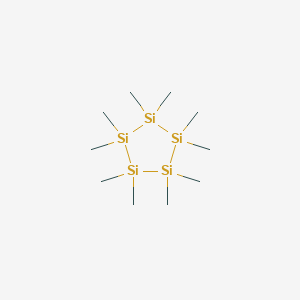
Cyclopentasilane,decamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentasilane, decamethyl- is a chemical compound that belongs to the family of organosilicon compounds. It is a colorless liquid that is highly reactive and is used in various scientific research applications.
科学的研究の応用
Cyclopentasilane, decamethyl-, is used in various scientific research applications. It is used as a precursor for the synthesis of various organosilicon compounds. It is also used as a reducing agent in organic synthesis. The compound is used in the production of silicon carbide, which is used in the production of high-performance ceramics.
作用機序
The mechanism of action of cyclopentasilane, decamethyl-, is not well understood. However, it is known that the compound is highly reactive and can react with various organic compounds. The compound is used as a reducing agent, and it can donate electrons to other compounds, leading to the formation of new compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of cyclopentasilane, decamethyl-. However, it is known that the compound is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is also known that the compound can react with various organic compounds, leading to the formation of new compounds.
実験室実験の利点と制限
The advantages of using cyclopentasilane, decamethyl-, in lab experiments are that it is a highly reactive compound and can be used as a reducing agent. The compound is also easy to synthesize, and the yield is high. However, the limitations of using the compound are that it is highly reactive and can cause irritation to the skin, eyes, and respiratory tract. The compound also requires special handling and storage conditions.
将来の方向性
There are several future directions for the use of cyclopentasilane, decamethyl-. The compound can be used as a precursor for the synthesis of various organosilicon compounds. It can also be used as a reducing agent in organic synthesis. The compound can also be used in the production of high-performance ceramics. Further research is needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
Cyclopentasilane, decamethyl-, is a highly reactive compound that is used in various scientific research applications. The compound is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The compound is used as a precursor for the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis. The compound has several advantages and limitations for lab experiments, and further research is needed to understand its potential applications in various fields.
合成法
Cyclopentasilane, decamethyl-, is synthesized by the reaction of magnesium with methyltrichlorosilane, followed by the reaction of the resulting compound with cyclopentadiene. The reaction is carried out under an inert atmosphere and at a low temperature. The yield of the compound is high, and the purity is also good.
特性
CAS番号 |
13452-92-1 |
|---|---|
製品名 |
Cyclopentasilane,decamethyl- |
分子式 |
C10H30Si5 |
分子量 |
290.77 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5-decamethylpentasilolane |
InChI |
InChI=1S/C10H30Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6/h1-10H3 |
InChIキー |
VGLVSMNWXDHPHX-UHFFFAOYSA-N |
SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
正規SMILES |
C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
その他のCAS番号 |
13452-92-1 |
同義語 |
Cyclopentasilane,decamethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



